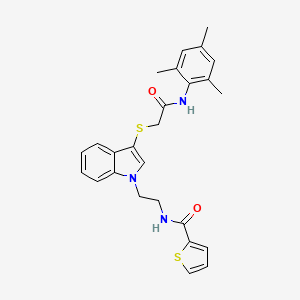

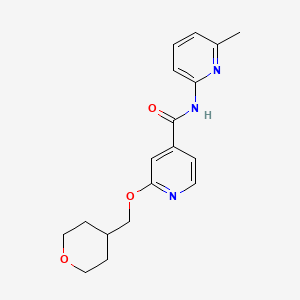

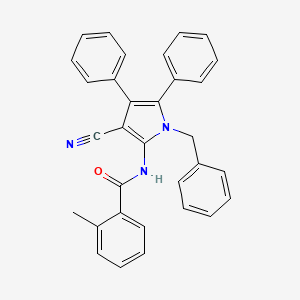

(1H-Indol-1-yl)(2-iodophenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1H-Indol-1-yl)(2-iodophenyl)methanone” is a compound that has been used in various scientific studies . It has been involved in the Mizoroki–Heck reaction, a model reaction for the in situ performance evaluation of Pd catalysts for C–C cross-coupling reactions .

Synthesis Analysis

The compound has been used in the Mizoroki–Heck reaction, a model reaction for the in situ performance evaluation of Pd catalysts . The reaction produces a conjugated cyclic compound which can be easily detected and quantified by UV-vis spectroscopy .Chemical Reactions Analysis

The compound has been used in the Mizoroki–Heck reaction, a model reaction for the in situ performance evaluation of Pd catalysts . This reaction is a type of C–C cross-coupling reaction that occurs in an aqueous medium .Applications De Recherche Scientifique

Catalytic Model Reactions

- The compound has been used in the aqueous intramolecular Mizoroki–Heck reaction as a catalytic model for evaluating Pd catalysts in C–C cross-coupling reactions. This process produces a detectable conjugated cyclic compound, facilitating the monitoring of reaction progress and catalytic parameter determination (Signori et al., 2015).

Synthesis and Biological Activity

- (1-(5-fluoropentyl)-1H-indol-3-yl)(2-iodophenyl) methanone, a variant of the compound, exhibits strong biological activity. Its synthesis involves multiple steps, including Friedel Crafts acylation and N-alkylation, leading to a total yield of 41.8%. This synthesis method is noted for its simplicity and cost-effectiveness (Cheng, 2012).

Radiolabeling for Imaging

- The compound has been radiolabeled to create [18F]AM694, a potential tracer for imaging cerebral cannabinoid receptors. This process involves regioselective radiofluorination, resulting in a product with high radiochemical yield and purity, useful for neurological studies (Willis et al., 2003).

Drug Metabolism and Pharmacokinetics

- Understanding the metabolism and pharmacokinetics of similar compounds like I-387, which shares structural similarities, is crucial. I-387, an indole compound with antitubulin action, has been studied in mice to understand its pharmacokinetics and metabolism, providing insights applicable to related compounds (Ahn et al., 2011).

Synthesis of Novel Derivatives

- Novel synthesis methods have been developed for derivatives of the compound. For example, the synthesis of [4-(3-methyl-1H-indol-2-yl)phenyl]phenylmethanone offers an efficient route to generate potentially biologically active compounds, highlighting the versatility of the core structure (Suhana & Rajeswari, 2017).

Propriétés

IUPAC Name |

indol-1-yl-(2-iodophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10INO/c16-13-7-3-2-6-12(13)15(18)17-10-9-11-5-1-4-8-14(11)17/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDSUBEXNDLUMLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C(=O)C3=CC=CC=C3I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-Indol-1-yl)(2-iodophenyl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)terephthalate](/img/structure/B3020430.png)

![(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B3020431.png)

![2-({Imidazo[1,2-a]pyridin-2-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3020434.png)

![[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B3020437.png)

![N-isopropyl-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3020439.png)

![N-(3-(piperidine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B3020443.png)